molecular formula C13H11N3O4S B2706792 N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide CAS No. 118719-18-9

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B2706792
CAS No.: 118719-18-9
M. Wt: 305.31
InChI Key: PVMNFBBXCNFAJN-GXDHUFHOSA-N
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Description

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. This substance belongs to the class of sulfonamide Schiff bases, which are characterized by the presence of an imine (-C=N-) functional group. This class of compounds is recognized for its diverse biological activities and is frequently investigated for its potential interaction with critical biological targets. A primary area of investigation for related sulfonamide Schiff base derivatives is their potential as antitubulin agents . These compounds are designed to mimic the structure and function of known antimitotic agents like combretastatin A-4, which binds to the colchicine site on β-tubulin . Molecular docking studies suggest that such derivatives can fit and interact within this binding site, potentially inhibiting tubulin polymerization, disrupting microtubule formation, and leading to the interruption of the cell division cycle in rapidly proliferating cells . This mechanism makes them promising candidates for further research in developing novel anticancer therapeutics, with some analogs showing activity against human breast and lung cancer cell lines in vitro . The synthesis of this compound is typically achieved via a condensation reaction, which can be efficiently performed using modern techniques such as microwave irradiation to reduce reaction times and improve yields . This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNFBBXCNFAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonamides.

Scientific Research Applications

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The sulfonamide group is known to interfere with bacterial enzyme systems, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Benzenesulfonamide derivatives exhibit variable anticancer potency depending on substituents:

  • N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–32) showed Gold Scores (GS) of 78.09–87.26 for PPARγ binding, with hydrogen bonding scores of 6.11–7.42, indicating strong target affinity .
  • 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides demonstrated IC50 values of 1.98–9.12 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines . In contrast, 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)benzenesulfonamide (9) showed higher potency (IC50 = 35 µg/mL against HCT116) .
  • Implications: The nitro group in N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide may enhance cytotoxicity through redox interactions, but its activity likely depends on the Schiff base’s conformational flexibility and substituent positioning.
Antimicrobial Activity
  • 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) exhibited high activity against E. coli and B. licheniformis, attributed to its nitro group’s electron-withdrawing effects, which improve membrane penetration .
  • N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) showed moderate activity, suggesting that hydroxyl groups may reduce efficacy compared to nitro substituents .
Neurological and Enzyme-Modulating Activity
  • N-(2-chlorophenyl)benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide demonstrated acetylcholinesterase (AChE) reactivation in combination with pralidoxime, highlighting the role of halogen substituents in enzyme interactions .
  • 4-Amino-N-[5-(2-nitrophenyl)-1,3,4-thiadiazole-2-yl]benzenesulfonamide (a5) exhibited moderate anticonvulsant activity in the maximal electroshock (MES) model, suggesting nitro groups may enhance CNS permeability .
  • Implications : The target compound’s nitro group and Schiff base could synergize to improve AChE binding or blood-brain barrier penetration, though this requires experimental validation.

Data Tables

Table 1. Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound Target/Cell Line IC50/GS Reference
3-(Indoline-1-carbonyl) derivative A549, HeLa, MCF-7 1.98–9.12 µM
Compound 9 HCT116 35 µg/mL
PPARγ ligand (Compound 7) PPARγ GS = 87.26

Table 2. Antimicrobial Activity of Nitrophenyl Derivatives

Compound Microorganism MIC/Binding Energy Reference
4-Methyl-N-(2-nitrophenyl) derivative E. coli High activity
N-(2-hydroxyphenyl) derivative B. subtilis Moderate activity

Biological Activity

N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a Schiff base derived from the reaction of 2-nitrobenzaldehyde and benzenesulfonamide. Its molecular structure can be represented as follows:

  • Molecular Formula: C13H12N2O3S
  • Molecular Weight: 280.31 g/mol

The presence of both nitro and sulfonamide functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. Additionally, the nitro group may enhance the compound's reactivity and interaction with cellular components.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzene sulfonamides found that this compound demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Pseudomonas aeruginosa2075

This data indicates that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A recent study focused on its effects on glioblastoma cells (U87) revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM.

Table 2: Cytotoxic Effects on Glioblastoma Cells

Treatment Concentration (µM)% Cell Viability
0100
585
1060
2030

These findings suggest that this compound may inhibit cell proliferation through mechanisms involving receptor tyrosine kinase interactions, which are crucial in cancer cell signaling pathways.

Case Studies

  • Cardiovascular Effects : A study using isolated rat heart models indicated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. While specific data on this compound was not detailed, the general trend shows that sulfonamide compounds can modulate cardiovascular functions through interactions with calcium channels .
  • Docking Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism by which it may exert its anticancer effects .

Q & A

What are the common synthetic routes for N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide?

Answer:
The compound is synthesized via a Schiff base condensation reaction between 2-nitrobenzaldehyde and benzenesulfonamide. The reaction is typically conducted under reflux in ethanol or methanol with acid catalysis (e.g., glacial acetic acid) for 4–6 hours. Purification involves recrystallization from ethanol or column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity. Key intermediates are confirmed via TLC or HPLC .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies the C=N stretch (1600–1640 cm⁻¹) and sulfonamide S=O stretches (1150–1350 cm⁻¹).
  • NMR (¹H/¹³C) : Aromatic protons appear at δ 7.0–8.5 ppm; the imine proton (C=N–H) resonates at δ 8.5–9.0 ppm.
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N: ~1.28 Å) and dihedral angles between aromatic planes.
  • UV-Vis Spectroscopy : Monitors π→π* and n→π* transitions (λmax ~300–400 nm) to study tautomerism .

How can density functional theory (DFT) be applied to study the tautomerism of this Schiff base?

Answer:
DFT (e.g., B3LYP/6-311++G(d,p)) calculates energy differences between enol-imine and keto-amine tautomers. Solvent effects are modeled via the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) are derived from Gibbs free energy differences. Transition states are located using QST3 or IRC methods. Simulated IR and NMR spectra are compared to experimental data to validate tautomeric populations .

What crystallographic challenges arise in determining this compound's structure, and how are they resolved?

Answer:
Challenges include positional disorder in the nitro group or phenyl rings. Solutions:

  • Refinement in SHELXL : Apply restraints (e.g., DELU, SIMU) to disordered atoms.
  • Anisotropic Displacement Parameters : Model thermal motion for non-H atoms.
  • Validation Tools : Check R1 (<0.05), wR2, and residual electron density (<0.5 eÅ⁻³). Twinning, if present, is addressed using HKLF5 .

What methodologies assess the biological activity of derivatives of this compound?

Answer:

  • Antiviral Assays : Plaque reduction neutralization tests (PRNT) for viruses (e.g., TBEV, West Nile).
  • Cytotoxicity Screening : MTT assays on Vero or HEK293 cells (IC50 determination).
  • SAR Studies : Modify substituents (e.g., nitro group, sulfonamide) and evaluate EC50 shifts. Derivatives with EC50 <10 µM and selectivity indices >10 are prioritized .

How do hydrogen bonding patterns influence the crystal packing of this compound?

Answer:
Graph set analysis (e.g., Etter’s rules) identifies motifs like S(6) rings from N–H···O=S interactions. π-π stacking (3.5–4.0 Å) between aromatic rings and C–H···O contacts stabilize the lattice. Hirshfeld surfaces quantify interaction contributions (e.g., O···H: ~25%, N···H: ~10%) .

How do solvent polarity and reaction conditions affect the molecular conformation of this Schiff base?

Answer:

  • Polar Solvents (DMSO, H2O) : Stabilize enol-imine tautomers via hydrogen bonding (N–H···O).
  • Non-Polar Solvents (Toluene) : Favor planar conformations due to reduced solvation.
  • Reflux Conditions : Shift tautomeric equilibrium toward keto-amine forms, monitored via UV-Vis hypsochromic shifts .

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